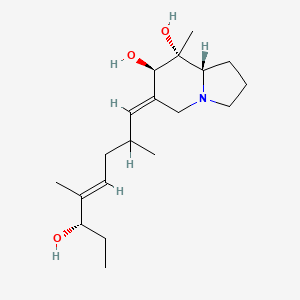

Allopumiliotoxin 323B'

Description

Classification within the Pumiliotoxin Alkaloid Family

The pumiliotoxin (PTX) family of alkaloids is a large and structurally diverse group of compounds found in amphibian skin. pnas.org This family is broadly divided into three main classes based on their core ring structure and hydroxylation patterns: pumiliotoxins, allopumiliotoxins (aPTXs), and homopumiliotoxins. wikipedia.org Allopumiliotoxin 323B' belongs to the allopumiliotoxin class.

The fundamental structural difference that distinguishes allopumiliotoxins from pumiliotoxins is the presence of a hydroxyl (-OH) group at the 7-position of the shared indolizidine bicyclic core. wikipedia.org In contrast, pumiliotoxins have a hydrogen atom at this same position. wikipedia.org Homopumiliotoxins are distinct from both, featuring a quinolizidine (B1214090) ring instead of the indolizidine ring. wikipedia.org

The nomenclature of these alkaloids follows a specific system: the class name (e.g., Allopumiliotoxin) is followed by a number representing the compound's molecular weight. wikipedia.org The letter designation, such as "B'" in Allopumiliotoxin 323B', is used to differentiate between isomers that have the same molecular weight but differ in their structural configuration. wikipedia.org

| Class | Core Structure | Key Feature at Position 7 |

| Pumiliotoxin (PTX) | Indolizidine | Hydrogen (H) |

| Allopumiliotoxin (aPTX) | Indolizidine | Hydroxyl Group (-OH) |

| Homopumiliotoxin (hPTX) | Quinolizidine | N/A (Different Ring System) |

A comparative table of the core structural features of the pumiliotoxin alkaloid classes.

Ecological Significance as a Chemical Defense Mechanism

The accumulation of Allopumiliotoxin 323B' and other related alkaloids in the skin serves as a potent chemical defense mechanism for the host amphibian. pnas.orgwikipedia.org This passive defense system is crucial for protecting the frogs against a range of predators. wikipedia.orgjcsantosresearch.org The toxicity of these compounds makes the frogs unpalatable or harmful to potential predators, thereby increasing their chances of survival. jcsantosresearch.org

This chemical defense is often associated with aposematism, where the frogs exhibit bright and conspicuous coloration. wikipedia.org This warning coloration acts as a signal to predators that the frog is chemically defended and not a suitable meal, a strategy that relies on learned avoidance by predators. jcsantosresearch.org Beyond predation, these skin alkaloids may also offer protection against microorganisms and ectoparasites. core.ac.ukwikipedia.org The effectiveness of this defense can vary significantly even among individuals of the same population, influenced by factors like diet, age, and size, which dictate the specific composition and quantity of the sequestered alkaloids. core.ac.uknih.gov Some frog species have also evolved the ability to metabolize certain dietary pumiliotoxins into more potent allopumiliotoxins, enhancing their defensive capabilities. nih.govpnas.org

Structure

3D Structure

Properties

CAS No. |

109279-26-7 |

|---|---|

Molecular Formula |

C19H33NO3 |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

(6E,7R,8R,8aS)-6-[(E,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol |

InChI |

InChI=1S/C19H33NO3/c1-5-16(21)14(3)9-8-13(2)11-15-12-20-10-6-7-17(20)19(4,23)18(15)22/h9,11,13,16-18,21-23H,5-8,10,12H2,1-4H3/b14-9+,15-11+/t13?,16-,17-,18+,19+/m0/s1 |

InChI Key |

DQSBNMJLDZIARX-OSJHGSQXSA-N |

SMILES |

CCC(C(=CCC(C)C=C1CN2CCCC2C(C1O)(C)O)C)O |

Isomeric SMILES |

CC[C@@H](/C(=C/CC(C)/C=C/1\CN2CCC[C@H]2[C@@]([C@@H]1O)(C)O)/C)O |

Canonical SMILES |

CCC(C(=CCC(C)C=C1CN2CCCC2C(C1O)(C)O)C)O |

Synonyms |

allo-pumiliotoxin 323B' allopumiliotoxin 323B' |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Methodologies for Structure Determination

While specific detailed spectral data from the initial isolation is not extensively published, the structural confirmation of Allopumiliotoxin 323B' was achieved through comparison with a synthetically produced sample. The identity of the synthetic compound was confirmed to be indistinguishable from the natural product by 500 MHz ¹H NMR comparisons, a testament to the power of high-resolution NMR in structural verification of complex molecules. acs.org This comparison would have involved a meticulous analysis of chemical shifts, coupling constants, and through-space correlations to ensure an exact match of the proton environments within both the natural and synthetic molecules.

Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of pumiliotoxin-A class compounds. wikipedia.org The mass spectra of allopumiliotoxins are characterized by distinct fragmentation patterns that provide valuable structural information. wikipedia.org For the allopumiliotoxin subclass, prominent fragment ions are typically observed at a mass-to-charge ratio (m/z) of 70 (corresponding to the C₄H₈N⁺ fragment) and m/z 182 (C₁₀H₁₆NO₂⁺). wikipedia.org The identification of Allopumiliotoxin 323B' in natural extracts is aided by these characteristic ions, which are indicative of the core indolizidine structure common to this alkaloid family.

Assignment of Absolute and Relative Stereochemistry

The definitive assignment of the complete stereostructure of Allopumiliotoxin 323B' was rigorously established through its total synthesis. The successful synthesis of (+)-allopumiliotoxin 323B' not only confirmed the connectivity of the atoms but also unequivocally determined the spatial orientation of its chiral centers. acs.org This work established that the major C(15) epimer isolated from dendrobatid frogs possesses the 15S configuration. acs.org The optical rotation of the synthetic material ([α]²³D +23.8) was found to be in close agreement with the value reported for the natural isolate, further solidifying the stereochemical assignment. acs.org

Structural Relationships within the Allopumiliotoxin Subclass

The allopumiliotoxins are a distinct structural division within the broader pumiliotoxin-A class of alkaloids. wikipedia.org They are biosynthetically related to pumiliotoxins, with evidence suggesting that allopumiliotoxins are formed through the hydroxylation of pumiliotoxin precursors. nih.govnih.gov For instance, Allopumiliotoxin 323B' is structurally derived from Pumiliotoxin 307A through such a hydroxylation event. nih.gov This relationship highlights a common biosynthetic pathway that generates structural diversity within this family of frog skin alkaloids. The core structure of allopumiliotoxins is an indolizidine ring system, with variations in the side chains and hydroxylation patterns distinguishing the different members of the subclass. wikipedia.org For example, Allopumiliotoxin 267A is the 7-hydroxy derivative of Pumiliotoxin 251D. nih.govwikipedia.org

Biosynthetic Pathways and Origin

Endogenous Metabolic Transformations in Amphibians

Once a pumiliotoxin precursor is sequestered from the diet, certain species of frogs can metabolically alter its structure to create a more complex and often more potent alkaloid. nih.govelifesciences.org This biotransformation is a key step in the biosynthesis of allopumiliotoxins.

The primary structural difference between the pumiliotoxin and allopumiliotoxin subclasses lies at the C-7 position of the indolizidine ring. wikipedia.org Pumiliotoxins possess a hydrogen atom at this position, whereas allopumiliotoxins feature a hydroxyl (-OH) group. wikipedia.org Therefore, the conversion is a hydroxylation reaction. plos.org

Compelling evidence for the metabolic hydroxylation of pumiliotoxins comes from controlled laboratory feeding experiments. nih.govplos.org In a pivotal study, poison frogs from different genera were fed pumiliotoxin (+)-251D (PTX 251D), a common dietary alkaloid. pnas.org Analysis of skin extracts from frogs of the genus Dendrobates revealed that approximately 80% of the ingested PTX (+)-251D had been converted to allopumiliotoxin (+)-267A (aPTX 267A). pnas.orgresearchgate.net In contrast, frogs from the genera Phyllobates and Epipedobates accumulated the PTX (+)-251D without modification. plos.orgpnas.org

This metabolic capability provides an evolutionary advantage, as the resulting allopumiliotoxin is often more toxic than its pumiliotoxin precursor. pnas.orgresearchgate.net For example, aPTX (+)-267A is roughly five times more toxic to mice than PTX (+)-251D. pnas.org While the specific hydroxylation of Pumiliotoxin 323A to Allopumiliotoxin 323B has not been detailed with the same level of experimental focus, the established biochemical pathway for other pumiliotoxins serves as a strong model for its formation. pnas.orgucl.ac.uk The co-occurrence of pumiliotoxins and their corresponding allopumiliotoxin congeners in frog skin further supports this precursor-product relationship. pnas.org

Table 2: Metabolic Conversion of Pumiliotoxin to Allopumiliotoxin This interactive table outlines the transformation of a pumiliotoxin precursor into its allopumiliotoxin derivative through hydroxylation.

| Precursor Compound | Metabolic Process | Resulting Compound | Key Structural Change | Frog Genera with Confirmed Ability |

|---|---|---|---|---|

| Pumiliotoxin (+)-251D | 7-Hydroxylation | Allopumiliotoxin (+)-267A | Addition of -OH group at C-7 | Dendrobates plos.orgpnas.orgresearchgate.net |

The metabolic conversion of pumiliotoxins to allopumiliotoxins is not a random chemical event but is catalyzed by a specific enzyme system. pnas.org Research has provided evidence for an enantioselective pumiliotoxin 7-hydroxylase. pnas.orgresearchgate.net This enzyme is highly specific, acting only on the naturally occurring (+)-enantiomer of pumiliotoxin 251D. When the unnatural (-)-enantiomer of PTX 251D was fed to Dendrobates auratus, it was accumulated efficiently but was not hydroxylated, demonstrating the enzyme's stereoselectivity. pnas.orgresearchgate.net

The evolutionary development of this 7-hydroxylase appears to be a specialized adaptation, providing certain frogs with a method to enhance the potency of their chemical defenses. pnas.org More recent investigations into the molecular mechanisms have pointed to the involvement of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In studies with the dyeing poison frog (Dendrobates tinctorius), exposure to PTX 251D led to increased expression of a gene in the intestines that shows high similarity to human CYP2D6, an enzyme known for metabolizing a wide range of compounds, including alkaloids. nih.gov This suggests that a CYP2D6-like enzyme may be the pumiliotoxin 7-hydroxylase responsible for this critical biotransformation. nih.govplos.org

Synthetic Methodologies and Strategies

Historical Overview of Total Synthesis Efforts

The journey to synthesize Allopumiliotoxin 323B' is marked by several key achievements that have progressively refined the approach to this complex molecule. An early and notable contribution was the first total synthesis which also rigorously confirmed the complete stereostructure of the natural product. acs.orgcapes.gov.brresearchgate.net This initial synthesis established the 15S configuration for the major C(15) epimer isolated from dendrobatid frogs. acs.orgcapes.gov.brresearchgate.net One of the pioneering syntheses of (+)-allopumiliotoxin 323B' was achieved without relying on a proline derivative as a starting material, a significant departure from previous strategies for similar alkaloids. ucl.ac.uk

Stereoselective Total Synthesis Approaches

The inherent stereochemical complexity of Allopumiliotoxin 323B' has necessitated the development of highly stereoselective synthetic methods.

A highly efficient total synthesis of (+)-allopumiliotoxin 267A, a related alkaloid, was accomplished using a chiral dihydropyridone intermediate. wikipedia.orgresearchgate.net This strategy was noted for its efficiency, requiring only 10 steps and proceeding with high stereoselectivity. researchgate.net An intermediate from this synthesis was subsequently utilized in the synthesis of (+)-allopumiliotoxin 323B'. wikipedia.org The use of enantiopure 2,3-dihydro-4-pyridones as key intermediates marked a breakthrough in synthetic efficiency, leading to a 10-step synthesis with minimal need for purification.

An alternative and effective approach to (+)-allopumiliotoxin 323B' involves the intramolecular [3+2]-cycloaddition of a (Z)-N-alkenylnitrone. ucl.ac.uknih.govlookchem.com This strategy commenced with (R)-tert-butyl-3-hydroxy-pent-4-enoate, obtained through enzymatic resolution. nih.govlookchem.com The subsequent intramolecular cycloaddition of the N-alkenylnitrone yielded an isoxazolidine (B1194047) as the major cycloadduct, which served as a key intermediate for the construction of the piperidinone ring. nih.govresearchgate.net This method represents a departure from proline-based syntheses. ucl.ac.uk The intramolecular cyclization of the nitrone afforded a separable mixture of isomers, with the major isomer being converted to the desired indolizidine core. researchgate.netrsc.org

The assembly of the indolizidine core and the introduction of the side chain have been effectively achieved through aldol (B89426) condensation. In one synthesis of (+)-allopumiliotoxin 323B', an aldehyde underwent an aldol condensation with the potassium enolate of an indolizidone core. ucl.ac.uknih.govlookchem.com Subsequent dehydration furnished an enone, which was then converted to an anti-diol via intramolecular hydride reduction. nih.govlookchem.com The formation of the indolizidine core itself was accomplished through an intramolecular SN2 reaction. nih.gov This aldol-based strategy has been noted for its application in the synthesis of allo-pumiliotoxins, where the thermodynamic preference for the (E)-configuration of the resulting exocyclic enone is advantageous. gwdg.de

The synthesis of Allopumiliotoxin 323B' has also been approached through the coupling of key fragments. A Wittig reaction between a phosphorane and an enantiomerically pure aldehyde was employed to assemble the side chain in one total synthesis. nih.gov The synthesis of the indolizidine core often begins from chiral precursors like (R)-tert-butyl-3-hydroxy-pent-4-enoate, which is obtained by enzymatic resolution. nih.govlookchem.com A series of manipulations on this starting material leads to an intermediate that, upon coupling with 4-benzoyloxybutanal, forms the crucial (Z)-N-alkenylnitrone for the [3+2]-cycloaddition. nih.gov Another key intermediate, isoxazolidine, provides the piperidinone which, after diastereoselective addition of MeMgBr, gives the required tertiary alcohol. nih.gov The synthesis of the side chain has also been achieved via an O-directed hydrostannation strategy. ucl.ac.uk

Data Tables

Table 1: Key Synthetic Strategies for Allopumiliotoxin 323B'

| Strategy | Key Reaction | Starting Material(s) | Number of Steps | Overall Yield | Reference(s) |

| Iodide-Promoted Cyclization | Iminium Ion–Alkyne Cyclization | Alkyne 39 and Aldehyde 20 | 5 | 17% | acs.org |

| Iodide-Promoted Cyclization | Iminium Ion–Alkyne Cyclization | (S)-2-methyl-1-penten-3-ol | 13 | 6% | acs.org |

| Iodide-Promoted Cyclization | Iminium Ion–Alkyne Cyclization | N-[(benzyloxy)carbonyl]-l-proline | 17 | 3.5% | acs.org |

| Nitrone Cycloaddition | Intramolecular [3+2]-Cycloaddition | (R)-tert-butyl-3-hydroxy-pent-4-enoate | - | - | nih.govlookchem.com |

| Aldol Condensation | Aldol Condensation/Dehydration | Indolizidone core and Aldehyde | - | - | nih.govlookchem.com |

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic strategies, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, have proven to be powerful tools in the construction of complex natural products like allopumiliotoxin 323B'. nih.gov These approaches often leverage enzymes to establish key stereocenters with high fidelity, which are then elaborated through conventional chemical transformations. nih.gov

A notable chemo-enzymatic approach to (+)-allopumiliotoxin 323B' involves the use of a chiral building block generated through lipase-catalyzed kinetic resolution. nih.govrsc.org In one synthesis, the chiral alcohol (R)-tert-butyl-3-hydroxy-pent-4-enoate was obtained via the enzymatic resolution of its racemic precursor using Amano Lipase (B570770) PS. nih.govuni-halle.de This lipase selectively acetylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol with high enantiomeric excess. nih.govresearchgate.net This enantiomerically enriched alcohol served as a crucial starting material, with its stereocenter directing the stereochemical outcome of subsequent reactions in the synthetic sequence. nih.gov The use of lipase catalysis provides an efficient and environmentally benign method for generating optically pure intermediates that are otherwise difficult to prepare. researchgate.net

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of allopumiliotoxin 323B' is crucial for structure-activity relationship (SAR) studies, which aim to understand the molecular basis of its biological activity. researchgate.net By systematically modifying the structure of the natural product, researchers can identify the key functional groups and stereochemical features responsible for its potent effects on sodium channels. ucl.ac.uk The development of synthetic routes to allopumiliotoxin 323B' has paved the way for the preparation of various analogues. These synthetic efforts often allow for the introduction of structural modifications that are not accessible through derivatization of the natural product itself. The synthesis of analogues may lead to the discovery of compounds with improved therapeutic properties or serve as valuable tools for probing the pharmacology of voltage-dependent sodium channels. ucl.ac.uk

Confirmation of Natural Product Stereostructure through Chemical Synthesis

The total synthesis of a natural product is the ultimate proof of its proposed structure, including its absolute and relative stereochemistry. The first enantioselective total synthesis of (+)-allopumiliotoxin 323B' by Overman and coworkers rigorously confirmed the complete stereostructure of the natural product. capes.gov.bracs.org Their synthesis established the 15S configuration for the major epimer isolated from dendrobatid frogs. capes.gov.bracs.org This was a significant finding, as the stereochemistry of the side chain was previously unconfirmed.

Another total synthesis by Holmes and Tan provided further confirmation of the structure. ucl.ac.ukcam.ac.uk This synthesis was notable as it did not rely on L-proline as a chiral starting material, instead constructing the chiral azabicyclic core through a different strategy. ucl.ac.uk The successful synthesis of the natural product with the correct spectral and physical properties provided unequivocal evidence for its assigned stereostructure. These synthetic achievements not only solidified the structural understanding of allopumiliotoxin 323B' but also showcased the power and versatility of modern synthetic organic chemistry in solving complex structural problems. ucl.ac.uk

Pharmacological and Biological Activities

Receptor and Ion Channel Interactions

The primary pharmacological effects of Allopumiliotoxin 323B' and related compounds stem from their interactions with key proteins involved in cellular excitability, namely ion channels and receptors.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

While many poison frog alkaloids are potent noncompetitive inhibitors of nicotinic acetylcholine receptors, the primary activity of the pumiliotoxin class, including Allopumiliotoxin 323B', is more prominently associated with sodium channels. tarvinlab.org Some related alkaloids, like histrionicotoxins, are well-known for their effects on nicotinic receptors. oup.com However, the specific modulatory action of Allopumiliotoxin 323B' on these receptors is not its most characterized feature, with research pointing more directly towards its significant impact on voltage-gated sodium channels.

Effects on Voltage-Gated Sodium Channels

Allopumiliotoxin 323B' exerts a significant influence on voltage-gated sodium channels (VGSCs), which are crucial for initiating action potentials in nerve and muscle tissue. oup.com The pumiliotoxin and allopumiliotoxin class of alkaloids bind to a unique modulatory site on the sodium channel. ucl.ac.ukgwdg.de This interaction doesn't block the channel but rather enhances sodium influx by delaying the channel's inactivation, leading to repetitive firing in nerve and muscle cells. ucl.ac.uk

Protein-docking models predict that Allopumiliotoxin 323B' binds to sites within the highly conserved inner pore of the muscle voltage-gated sodium channel, Nav1.4. oup.com The presence of specific amino acid replacements in the sodium channels of poison frogs can confer resistance to the effects of these alkaloids, highlighting the evolutionary adaptation of these animals to their own toxins. oup.com

Cellular and Subcellular Mechanisms of Action

The interaction of Allopumiliotoxin 323B' at the receptor level triggers a cascade of events within the cell, affecting its function and signaling pathways.

Impact on Nerve and Muscle Cell Function

The enhanced influx of sodium caused by Allopumiliotoxin 323B' leads to marked myotonic (muscle-tensing) and cardiotonic (heart-stimulating) activities. ucl.ac.uk In nerve-striated muscle preparations, related compounds like Pumiliotoxin B increase both directly and indirectly elicited muscle twitch. ucl.ac.uk This constant state of excitation can cause muscle rigidity and, in experimental models, convulsions. wikipedia.org The family of pumiliotoxin alkaloids is known for its potent effects on the nervous and muscular systems. tandfonline.comresearchgate.net

Comparative Biological Activity with Related Pumiliotoxins and Alkaloids

The biological activity of Allopumiliotoxin 323B' is best understood in comparison to its structural relatives within the pumiliotoxin and allopumiliotoxin families. The structure, particularly the hydroxylation pattern, is critical for activity. ucl.ac.uk

Allopumiliotoxin 323B' is the 7-hydroxy derivative of Pumiliotoxin A. ucl.ac.uk Studies comparing various members of the family have revealed that at least three hydroxyl groups seem to be necessary for high cardiotonic activity. ucl.ac.uk Furthermore, the stereochemistry of the hydroxyl group at the C-7 position is crucial; allopumiliotoxins with an axial (β-oriented) hydroxyl group, like Allopumiliotoxin 323B', exhibit greater activity than their equatorial (α-epimers) counterparts. wikipedia.orgucl.ac.uk

For instance, Allopumiliotoxin 323B' is considered to be as active as Allopumiliotoxin 339A. ucl.ac.uk In contrast, Allopumiliotoxin 339B, which differs in the orientation of the C-7 hydroxyl group, is significantly less active. ucl.ac.uk This highlights the precise structural requirements for potent interaction with the sodium channel.

In Vitro and In Vivo (Animal Model) Studies of Bioactivity

The pharmacological and biological activities of Allopumiliotoxin 323B' have been primarily investigated through a combination of in vitro assays and comparative studies with related pumiliotoxin alkaloids. These studies have highlighted its significant cardiotonic effects and its mechanism of action involving the modulation of voltage-dependent sodium channels.

In Vitro Studies

In vitro research has been crucial in elucidating the molecular mechanism underlying the bioactivity of Allopumiliotoxin 323B'. The primary target of this alkaloid has been identified as the voltage-gated sodium channel. ucl.ac.uk The pumiliotoxin and allopumiliotoxin family of alkaloids are known to exert their effects by binding to a modulatory site on these channels, leading to an increase in sodium ion influx. ucl.ac.ukoup.com This action, in turn, stimulates phosphoinositide breakdown, a key secondary messenger system. ucl.ac.ukwikipedia.org

Studies comparing the activity of various pumiliotoxin alkaloids have revealed important structure-activity relationships. Allopumiliotoxin 323B', which is the C-7 hydroxy analog of pumiliotoxin A, is considered as active as Allopumiliotoxin 339A. ucl.ac.uk Research on Allopumiliotoxin 339A using guinea pig atrial preparations demonstrated significant positive chronotropic (rate) and inotropic (force) effects. ucl.ac.uk Given its comparable activity, Allopumiliotoxin 323B' is understood to produce similar cardiotonic effects. ucl.ac.uk The presence and orientation of hydroxyl groups on the indolizidine ring are critical for this high activity; specifically, the axial orientation of the 7-hydroxy group, as found in Allopumiliotoxin 323B', is essential for potent cardiotonic effects. ucl.ac.uk

Further in vitro research has utilized Allopumiliotoxin 323B' to study toxin resistance mechanisms in poison frogs. oup.com These experiments measured the binding affinity of the toxin to wild-type and mutated sodium channels, confirming the channel as a direct molecular target. oup.com

Table 1: Comparative In Vitro Cardiotonic Activity of Allopumiliotoxin Analogs in Guinea Pig Atrial Preparations

| Compound | Concentration (µM) | Effect on Contraction Rate (% of Control) | Effect on Contraction Force (% of Control) |

|---|---|---|---|

| Allopumiliotoxin 339A * | 6 | ~150% | ~160% |

| Pumiliotoxin B | 6 | ~200% | ~300% |

Data for Allopumiliotoxin 339A is presented, with the understanding that Allopumiliotoxin 323B' is reported to be equally active. ucl.ac.uk

In Vivo (Animal Model) Studies

Direct in vivo studies focusing exclusively on the bioactivity of Allopumiliotoxin 323B' are limited in publicly available research. However, the toxicity and effects of the broader pumiliotoxin class of alkaloids have been documented in animal models. For instance, Pumiliotoxin B has been shown to cause death in mice following subcutaneous injections. wikipedia.org The potent in vitro cardiotonic and sodium channel-modulating activities of Allopumiliotoxin 323B' suggest it would exhibit significant toxicity in in vivo models. ucl.ac.uk

Ecological studies of poison frogs provide indirect in vivo evidence of the compound's biological role. Allopumiliotoxin 323B' has been identified as a component of the chemical defense arsenal (B13267) in various amphibian species. nih.govnih.gov For example, it was detected as a minor alkaloid in the Brazilian toad Melanophryniscus moreirae and as a trace alkaloid in Melanophryniscus montevidensis from Uruguay. nih.gov Notably, in a study of the red-belly toad (Melanophryniscus rubriventris), Allopumiliotoxin 323B' was the only alkaloid detected in all juvenile specimens analyzed, indicating its important role as a defensive chemical from an early age. nih.gov The presence of this potent cardiotonic alkaloid in the skin secretions serves as a defense mechanism against predators. wikipedia.org

Table 2: Documented Presence of Allopumiliotoxin 323B' in Animal Models (Amphibians)

| Species | Location | Alkaloid Level |

|---|---|---|

| Melanophryniscus moreirae | Brazil | Minor |

| Melanophryniscus montevidensis | Uruguay | Trace |

| Melanophryniscus rubriventris (Juveniles) | Not Specified | Present in all individuals |

This table reflects the detection of the compound in skin extracts, implying its role as a chemical defense agent in these natural animal models. nih.govnih.gov

Structure Activity Relationship Sar Studies

Influence of Indolizidine Ring Stereochemistry and Substituents on Activity

The stereochemistry of the indolizidine core of allopumiliotoxins is a primary determinant of their pharmacological potency. Research on this class of alkaloids has demonstrated that the orientation of substituents on the bicyclic ring system significantly influences their interaction with biological targets.

A key finding in the SAR of allopumiliotoxins is the profound impact of the stereochemistry at the C-7 position. Specifically, the orientation of the hydroxyl group at this position is a critical factor for bioactivity. It has been observed that allopumiliotoxins featuring a β-oriented C-7 hydroxyl group exhibit greater biological activity than their corresponding α-epimers wikipedia.org. This suggests a highly specific binding pocket at the target site that preferentially accommodates the β-hydroxyl configuration.

While direct comparative studies on stereoisomers of the indolizidine ring of Allopumiliotoxin 323B' are not extensively detailed in the literature, the general principles derived from related allopumiliotoxins, such as allopumiliotoxin 267A and 339A, are considered applicable. The natural (+)-enantiomer of allopumiliotoxins, which includes Allopumiliotoxin 323B', is the biologically active form. Synthetic studies have confirmed the absolute stereochemistry of the natural, active compounds, further underscoring the importance of the specific chiral centers within the indolizidine nucleus.

| Feature | Influence on Activity |

| Indolizidine Ring Stereochemistry | The natural stereoconfiguration of the indolizidine core is essential for biological activity. |

| C-7 Hydroxyl Group Orientation | A β-orientation of the C-7 hydroxyl group is associated with higher potency compared to the α-epimer. wikipedia.org |

| Substituent Effects | The presence and orientation of other substituents on the indolizidine ring contribute to the overall activity profile. |

Role of Side Chain Configuration and Hydroxylation in Bioactivity

The alkylidene side chain of Allopumiliotoxin 323B' plays a crucial role in modulating its biological activity. Both the configuration of the double bond and the presence and stereochemistry of hydroxyl groups along the side chain are significant determinants of potency and efficacy.

The bioactivity of pumiliotoxin and allopumiliotoxin alkaloids is closely linked to the structure of their side chains nih.gov. For instance, in the broader class of pumiliotoxins, the presence of hydroxyl groups in the side chain is often associated with cardiotonic and myotonic activity nih.gov. The specific positioning of these hydroxyl groups can dramatically alter the pharmacological profile of the molecule.

In the case of Allopumiliotoxin 323B', the di-hydroxylated side chain is a key feature. While specific studies isolating the individual contributions of the side chain configuration and hydroxylation of Allopumiliotoxin 323B' are limited, research on related compounds provides strong inferential evidence. The synthesis of various analogs with modified side chains has been a valuable tool in understanding these relationships. The complexity of synthesizing these molecules with precise stereocontrol over the side chain has been a significant challenge, highlighting its perceived importance in biological function wikipedia.org.

| Side Chain Feature | Role in Bioactivity |

| Configuration of Double Bond | The geometry of the alkylidene double bond influences the overall conformation and interaction with target sites. |

| Hydroxylation Pattern | The presence and stereochemistry of hydroxyl groups on the side chain are critical for potent biological effects. |

| Overall Side Chain Structure | The length and branching of the side chain contribute to the molecule's pharmacological profile. |

Stereochemical Requirements for Pharmacological Potency and Efficacy

The pharmacological potency and efficacy of Allopumiliotoxin 323B' are governed by stringent stereochemical requirements. The precise three-dimensional arrangement of atoms is necessary for optimal interaction with its molecular targets, which are believed to include voltage-gated sodium channels.

The absolute configuration of the entire molecule, including the indolizidine core and the side chain, is critical for its activity. As with many biologically active natural products, only one enantiomer typically exhibits significant potency. The synthesis of the natural (+)-allopumiliotoxin 323B' has been a key achievement in confirming its absolute stereochemistry and providing material for pharmacological studies nih.gov.

Advanced Analytical Techniques for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) has been a foundational technique in the analysis of lipophilic alkaloids from amphibian skin, including the allopumiliotoxins. This method is instrumental in generating alkaloid profiles, which are valuable for chemosystematic studies and for tracing the dietary sources of these defensive compounds. In the context of Allopumiliotoxin 323B', GC-MS provides essential information on its retention time and characteristic fragmentation patterns under electron ionization (EI).

The mass spectra of allopumiliotoxins, including aPTX 323B', exhibit distinct fragmentation patterns that aid in their preliminary identification. A hallmark of this class of compounds is the presence of two prominent fragment ions. One is a nitrogen-containing fragment with a mass-to-charge ratio (m/z) of 70, corresponding to the C4H8N+ ion, which arises from the indolizidine core. The second key fragment ion is observed at m/z 182, representing the C10H16NO2+ fragment, which includes the hydroxylated indolizidine portion of the molecule. The presence and relative intensity of these ions are indicative of an allopumiliotoxin structure.

Table 1: Characteristic GC-MS Fragment Ions for Allopumiliotoxins

| Fragment Ion | Formula | Mass-to-Charge Ratio (m/z) | Structural Origin |

| C4H8N+ | C₄H₈N⁺ | 70 | Indolizidine core |

| C10H16NO2+ | C₁₀H₁₆NO₂⁺ | 182 | Hydroxylated indolizidine moiety |

High-Resolution Mass Spectrometry (HR-MS) and Tandem MS (MS/MS) for Structural Confirmation and Fragmentation Analysis

For unequivocal structural confirmation and to differentiate between isomers, high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are indispensable tools. HR-MS provides highly accurate mass measurements of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. This is critical in distinguishing Allopumiliotoxin 323B' from other alkaloids that may have the same nominal mass but different molecular formulas.

Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS fragmentation data for Allopumiliotoxin 323B' is not extensively detailed in the public domain, studies on the closely related allopumiliotoxin 267A provide a framework for predicting its fragmentation pathways. The fragmentation of the protonated molecule would likely involve initial water loss from the hydroxyl groups, followed by characteristic cleavages of the indolizidine ring system and the side chain. The precise masses of these fragment ions, as determined by HR-MS, would provide definitive evidence for the connectivity and composition of different parts of the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Allopumiliotoxin 323B'

| Ion Type | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]+ | C₁₉H₃₄NO₃⁺ | 324.2533 |

Spectroscopic Comparison with Synthetic Standards

The definitive confirmation of the structure and stereochemistry of a natural product is achieved through its total synthesis and the subsequent comparison of the spectroscopic data of the synthetic compound with that of the natural isolate. The total synthesis of (+)-allopumiliotoxin 323B' has been successfully accomplished, providing a crucial reference standard for such comparisons.

Research Prospects and Future Directions

Identification of Novel Molecular Targets and Mechanistic Insights

While the broader pumiliotoxin class of alkaloids is known to exert effects on muscle and nerve cells, the specific molecular targets and mechanisms of action for Allopumiliotoxin 323B' are not fully understood. wikipedia.org Allopumiliotoxins, as a group, have been shown to stimulate sodium influx and phosphoinositide breakdown in neuronal preparations. wikipedia.org The β-orientation of the C-7 hydroxyl group, present in Allopumiliotoxin 323B', is generally associated with greater biological activity compared to its α-epimers. wikipedia.org

Prospective research in this area should aim to:

Utilize modern screening techniques to identify specific protein receptors, ion channels, or signaling pathways that Allopumiliotoxin 323B' interacts with.

Employ structural biology methods , such as X-ray crystallography or cryo-electron microscopy, to visualize the binding of the alkaloid to its molecular target, revealing the precise nature of the interaction.

Conduct detailed electrophysiological and cell-based assays to unravel the downstream consequences of this binding, providing a complete picture of its mechanism of action.

A deeper mechanistic understanding could reveal novel therapeutic targets for a range of conditions and further clarify the ecological role of the alkaloid's toxicity.

Rational Design and Synthesis of Simplified Analogues for Research Tools

The chemical synthesis of Allopumiliotoxin 323B' is a complex and lengthy process, which limits the availability of the compound for extensive biological research. nih.gov This complexity, however, provides a strong impetus for the rational design and synthesis of simplified structural analogues. The goal is to create molecules that are easier to produce while retaining the key pharmacophore responsible for the biological activity of the natural product.

Future efforts in this domain will likely involve:

Computational modeling to identify the essential structural features of Allopumiliotoxin 323B' required for target binding.

Synthetic chemistry programs focused on creating a library of simplified analogues by systematically modifying or removing non-essential parts of the molecule, such as the side chain or parts of the indolizidine core.

Structure-activity relationship (SAR) studies to test these new analogues, linking structural changes to changes in biological activity. This iterative process of design, synthesis, and testing is crucial for developing potent and selective research tools.

These simplified analogues would be invaluable for probing the molecular targets of Allopumiliotoxin 323B' and could serve as lead compounds in drug discovery programs.

Applications in Eco-metabolomics and Chemical Ecology Research

Allopumiliotoxin 323B' serves as an important chemical marker in the fields of chemical ecology and eco-metabolomics. nih.gov The study of the distribution and flow of such natural products in an ecosystem provides profound insights into predator-prey relationships and the evolution of chemical defense. nih.govresearchgate.net Eco-metabolomics, which analyzes the metabolic profiles of organisms in their environmental context, can trace the sequestration of Allopumiliotoxin 323B' from its arthropod source to its accumulation in the skin of poison frogs. nih.gov

Future applications in this research area include:

Mapping the geographic distribution of Allopumiliotoxin 323B' and related alkaloids to understand regional variations in arthropod prey and frog dietary preferences.

Using isotopic labeling studies to definitively track the movement of the alkaloid through the food web.

Investigating the influence of environmental factors , such as habitat loss or climate change, on the availability of alkaloid-containing arthropods and the resulting chemical defenses of frog populations.

This research is critical for understanding the intricate chemical interactions that structure ecological communities and for the conservation of the unique biodiversity of poison frogs and their habitats.

Research Findings on Allopumiliotoxin 323B'

| Research Area | Key Findings |

| Source | Found in the skin of dendrobatid frogs (e.g., Dendrobates pumilio) and in microsympatric leaf-litter arthropods, indicating a dietary origin. pnas.orgnih.gov |

| Biosynthesis | Hypothesized to be formed in frogs via 7-hydroxylation of the dietary precursor Pumiliotoxin 307A, though the specific enzyme is unconfirmed. pnas.orgnih.gov |

| Chemical Synthesis | A total synthesis of (+)-allopumiliotoxin 323B' has been successfully achieved, confirming its complex structure. nih.gov |

| Biological Activity | As a member of the allopumiliotoxin class, it is expected to have activity at nerve and muscle cells, potentially modulating sodium channels. wikipedia.org |

| Ecological Role | Functions as a sequestered chemical defense for poison frogs against predators. pnas.org |

Q & A

Q. What are the key structural features of Allopumiliotoxin 323B' and how are they elucidated experimentally?

Allopumiliotoxin 323B' (C₁₈H₂₅NO₆) is characterized by a complex polycyclic framework with hydroxyl (-OH) and methyl (-CH₃) functional groups. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical determination, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving absolute configurations. For novel analogs, comparative analysis with known pumiliotoxins and computational modeling (e.g., density functional theory) can validate structural hypotheses .

Q. What synthetic strategies are commonly employed for the total synthesis of Allopumiliotoxin 323B'?

Retrosynthetic approaches often disassemble the molecule into bicyclic intermediates. A notable method involves Wolff rearrangement to construct the core enaminone structure, followed by stereoselective hydroxylation and methylation. Protecting groups (e.g., tert-butyldimethylsilyl ethers) are critical to manage reactive hydroxyl sites during multi-step syntheses. Key steps may include asymmetric catalysis to establish chiral centers and metathesis reactions for ring closure, as demonstrated in Tan and Holmes' synthesis .

Q. Which analytical methods are most reliable for quantifying Allopumiliotoxin 323B' in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Method validation should assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (>90%) in plasma or tissue homogenates. Internal standards (e.g., deuterated analogs) minimize matrix effects. For structural confirmation, circular dichroism (CD) spectroscopy can verify stereochemical integrity post-extraction .

Advanced Research Questions

Q. How can researchers ensure reproducibility in Allopumiliotoxin 323B' synthesis across laboratories?

Reproducibility requires rigorous documentation of reaction conditions (e.g., solvent purity, catalyst lot numbers, temperature gradients) and validation via independent replication. Batch-to-batch variability in intermediates can be mitigated by standardized purification protocols (e.g., flash chromatography with predefined solvent gradients). Collaborative interlaboratory studies, as outlined in Beilstein Journal guidelines, emphasize sharing raw NMR spectra and chromatograms in supplementary materials .

Q. What methodologies address contradictions in reported bioactivity data for Allopumiliotoxin 323B' analogs?

Discrepancies in IC₅₀ values or receptor binding assays often arise from differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay conditions (e.g., serum-free media vs. serum-containing). To resolve these, meta-analyses should normalize data using standardized units (e.g., pIC₅₀) and apply multivariate regression to isolate confounding variables. Replication in orthogonal assays (e.g., electrophysiology for ion channel effects) can confirm mechanistic hypotheses .

Q. How can structure-activity relationship (SAR) studies optimize Allopumiliotoxin 323B' for neuropharmacological applications?

SAR workflows combine synthetic modification (e.g., hydroxyl group acetylation or methyl substitution) with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities at target sites like voltage-gated sodium channels. In vitro validation via patch-clamp electrophysiology quantifies ion flux modulation. For in vivo relevance, blood-brain barrier (BBB) permeability is assessed using parallel artificial membrane permeation assays (PAMPA) .

Q. What experimental designs mitigate challenges in isolating Allopumiliotoxin 323B' from natural sources?

Natural extraction faces low yields (<0.01% dry weight in dendrobatid frog secretions). Accelerated solvent extraction (ASE) with dichloromethane:methanol (9:1) improves efficiency, while countercurrent chromatography (CCC) enhances purity by leveraging partition coefficients. Metabolomic profiling (LC-QTOF-MS) identifies co-eluting contaminants, guiding iterative purification .

Q. How can interdisciplinary approaches resolve mechanistic ambiguities in Allopumiliotoxin 323B' toxicity profiles?

Integrative studies combining molecular dynamics simulations (e.g., GROMACS for protein-ligand interactions) with zebrafish embryo toxicity assays (FET) clarify mechanisms. For example, correlating LD₅₀ values with computational predictions of Na⁺ channel blockage identifies off-target effects. Transcriptomic analysis (RNA-seq) of exposed tissues further maps pathway disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.